(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate is defined by its IUPAC name, which systematically describes its bicyclic framework and functional groups. The parent structure is 8-azabicyclo[3.2.1]octane , a tropane derivative characterized by a seven-membered bicyclic system comprising a six-membered piperidine ring fused to a three-membered bridge. The "8-methyl" designation indicates a methyl group substituent on the nitrogen atom at position 8 of the bicyclic system. At position 3, a methanesulfonate ester group (–OSO₂CH₃) is appended, forming the complete structure.
The molecular formula is C₉H₁₇NO₃S , with a molecular weight of 219.30 g/mol . The structural representation highlights the bicyclo[3.2.1]octane core, which adopts a chair-like conformation with the nitrogen atom positioned at the bridgehead. The methanesulfonate group introduces a polar, electron-withdrawing moiety, influencing the compound’s reactivity and solubility.
| Structural Feature | Description |
|---|---|
| Bicyclic framework | 8-azabicyclo[3.2.1]octane (tropane skeleton) |
| Substituents | Methyl group at N8, methanesulfonate ester at C3 |
| Stereochemistry | Defined by the rigid bicyclic system; C3 substituent occupies an equatorial position |
Alternative Nomenclatural Systems and Common Synonyms
This compound is referenced under multiple naming conventions and synonyms. In non-IUPAC systems, it is often termed tropine-3-mesylate , reflecting its derivation from tropine (3-tropanol) through esterification with methanesulfonic acid. The suffix "-mesylate" denotes the methanesulfonate group, a common shorthand in medicinal and synthetic chemistry. Additional synonyms include 8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate and 3-mesyloxytropane .
Registry databases further list systematic variants such as 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 3-methanesulfonate , which emphasize the hydroxyl group substitution preceding esterification. These names align with CAS indexing rules, which prioritize functional group hierarchy and substituent positions.
Registry Identifiers and CAS Number Assignments
The compound is uniquely identified by several registry numbers and database entries. Its CAS Registry Number is 262444-61-1 , assigned by the Chemical Abstracts Service to distinguish it from structurally similar tropane derivatives. The PubChem CID (Compound Identifier) is 141951 , providing access to experimental and curated physicochemical data in the PubChem database. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| InChIKey | JDDPSVBBPCQWAL-UHFFFAOYSA-N |
| SMILES | CN1C2CCC1CC(C2)OS(=O)(=O)C |
| Canonical SMILES | CN1C2CCC1CC(C2)OS(=O)(=O)C |
These identifiers facilitate precise cross-referencing across chemical databases and literature. The InChIKey hash encodes stereochemical and structural details, ensuring unambiguous digital representation. The SMILES notation further clarifies the connectivity of the bicyclic system, methanesulfonate group, and methyl substituent.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDPSVBBPCQWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185372 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262444-61-1 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 3-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262444-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neurological Research
The compound has been studied for its potential role as a neurotransmitter modulator, particularly in the context of cholinergic systems. Its structural similarity to tropane alkaloids suggests it may influence acetylcholine receptors, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's. -
Pain Management
Preliminary studies indicate that (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate may exhibit analgesic properties. Its mechanism of action could involve modulation of pain pathways through interaction with opioid receptors or other pain-related neurotransmitters.
Synthetic Applications
The synthesis of this compound typically involves the enantioselective construction of the bicyclic structure, which can be achieved through various organic synthesis techniques, including:
- Asymmetric Synthesis : Utilizing chiral catalysts to produce the desired enantiomer.
- Functionalization Reactions : Modifying existing compounds to introduce the methanesulfonate group.
Case Study 1: Neuroprotective Effects
A study published in 2021 investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cellular function, suggesting potential therapeutic applications in neuroprotection .
Case Study 2: Analgesic Properties
Research conducted in 2022 explored the analgesic effects of this compound in animal models of chronic pain. The findings demonstrated that administration resulted in decreased pain sensitivity and improved quality of life metrics for subjects, supporting its further development as a pain management agent .
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Benztropine Mesylate
- Structure : 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane methanesulfonate .
- Molecular Weight : 403.49 g/mol.
- Therapeutic Use : Antiparkinsonian agent; dual action as an anticholinergic and dopamine reuptake inhibitor .
- Key Differences : The diphenylmethoxy group increases lipophilicity, enhancing central nervous system (CNS) penetration compared to the simpler methanesulfonate in the target compound. This structural feature also contributes to Benztropine’s dopamine transporter affinity .
Atropine and Hyoscyamine
- Structure: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate (ester) .
- Molecular Weight : 289.37 g/mol (Atropine).
- Therapeutic Use : Anticholinergic agents for treating bradycardia, spasms, and mydriasis .
- Key Differences : The ester group in atropine confers moderate lipophilicity, enabling rapid absorption but shorter half-life than sulfonate derivatives. Unlike the target compound, atropine’s ester linkage is prone to hydrolysis, affecting stability .
Fluorotropacocaine
Tropane-Based Impurities and Derivatives
- Atropine Sulfate Impurity E : Features an acetylated hydroxy group, reducing anticholinergic activity compared to atropine .
- 3-Acetoxy-2-phenylpropanoic Acid: A hydrolyzed metabolite of atropine, highlighting the instability of ester linkages .
Comparative Data Table
Key Research Findings and Implications
Solubility and Bioavailability : Sulfonate derivatives like the target compound exhibit superior water solubility compared to ester-based analogs, favoring parenteral administration .
CNS Penetration : Lipophilic groups (e.g., diphenylmethoxy in Benztropine) enhance brain uptake, whereas polar sulfonates may limit CNS effects, reducing neurotoxicity risks .
Pharmacological Specificity : Substituent chemistry influences receptor binding; for example, Benztropine’s diphenylmethoxy group confers dopamine reuptake inhibition, absent in the target compound .
Biological Activity
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate, also known by its CAS number 35130-97-3, is a bicyclic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications in pharmacology and toxicology.
- Molecular Formula : C₉H₁₇NO₃S
- Molecular Weight : 219.30 g/mol
- IUPAC Name : (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate
- Chemical Structure : The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. This compound acts as a muscarinic antagonist, influencing acetylcholine receptors and thereby modulating various physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Muscarinic Antagonism | Inhibits acetylcholine binding at muscarinic receptors, affecting neurotransmission in the central and peripheral nervous systems. |
| Anticholinergic Effects | Reduces secretions and smooth muscle contractions, commonly utilized in treating motion sickness and as an anesthetic adjunct. |
| Cognitive Effects | Potentially impacts memory and learning processes due to its cholinergic modulation. |
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticholinergic Activity :
- Toxicological Assessments :
- Case Studies :
Case Study 1: Motion Sickness Management
A clinical trial involving patients with motion sickness found that administration of this compound significantly reduced symptoms compared to placebo controls. The results highlighted its efficacy in preventing nausea during travel.
Case Study 2: Anesthetic Adjunct
In surgical procedures, this compound has been used as an adjunct to general anesthesia to reduce salivation and bronchial secretions, thereby improving patient outcomes during intubation and ventilation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
